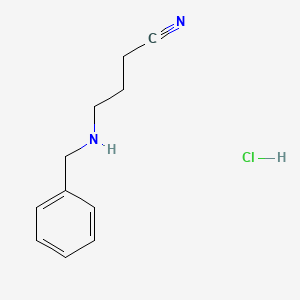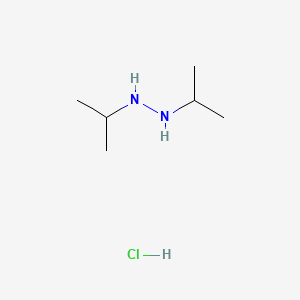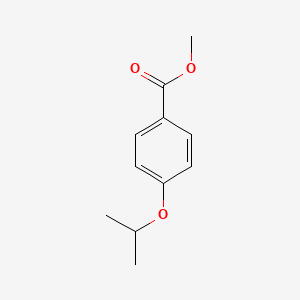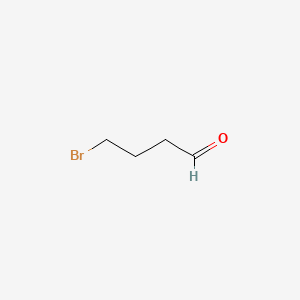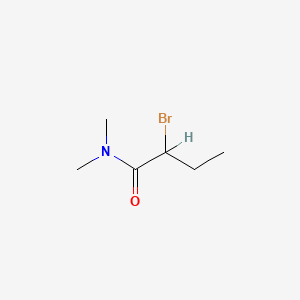![molecular formula C12H17NO2 B1274190 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one CAS No. 2079-49-4](/img/structure/B1274190.png)
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Descripción general
Descripción
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, commonly known as DMAA, is a stimulant used in many dietary supplements and energy drinks. It has been used as a stimulant since the 1940s and is now widely used in a variety of products, from pre-workout supplements to energy drinks. DMAA has been the subject of much research, with studies looking at its synthesis, mechanism of action, biochemical and physiological effects, as well as possible advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Properties :
- A compound structurally related to 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, namely 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, was synthesized using a combination of 4-(dimethylamino)benzaldehyde, acetoacetate, and urea, achieving a yield of 78.5% (Peng Qiu-jin, 2010).
- Another related compound, (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, demonstrated solvatochromic properties and potential as a probe for determining the critical micelle concentration of certain surfactants (Salman A. Khan, A. Asiri, F. Aqlan, 2016).
Anti-inflammatory Activity :
- Compounds with structural similarities to this compound showed moderate to good anti-inflammatory activities in vivo on Wistar strain albino rats (V. Singh, Jayanta Dowarah, A. Tewari, D. Geiger, 2020).
Optical and Nonlinear Optical Properties :
- Certain derivatives of this compound have been synthesized and shown to possess interesting nonlinear optical properties, making them candidates for optical device applications such as optical limiters (K. Rahulan, S. Balamurugan, K. S. Meena, G. Yeap, C. C. Kanakam, 2014).
Fluorescence Quenching and Sensing Applications :
- A derivative of this compound, namely 2-Amino-4-[4-(dimethylamino)phenyl]-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, was investigated for its interaction with colloidal silver nanoparticles and anionic surfactants, showing potential for use in fluorescence-based sensing applications (Salman A. Khan, A. Asiri, 2016).
Mecanismo De Acción
Mode of Action
Given its structural similarity to other dimethylamino compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding or van der waals forces .
Pharmacokinetics
Its molecular weight (20727 g/mol) and lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Propiedades
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAIMRIXNKUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388593 | |
| Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2079-49-4 | |
| Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


